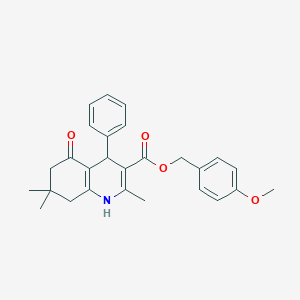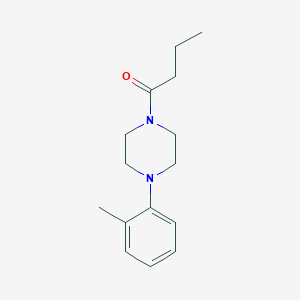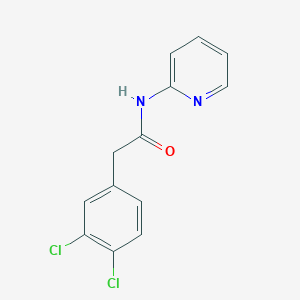![molecular formula C19H31NO B5194975 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential pharmacological and therapeutic applications. This compound is commonly referred to as TBPB and is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and are involved in the transmission of pain signals. TBPB has been shown to activate TRPV1 channels, leading to the release of neurotransmitters that can inhibit pain perception.
Applications De Recherche Scientifique
TBPB has been extensively studied for its potential pharmacological and therapeutic applications. One of the most promising applications of TBPB is in the treatment of chronic pain. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. This makes TBPB a potential candidate for the development of new pain medications. TBPB has also been studied for its potential anti-inflammatory properties. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
TBPB activates 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of calcium ions into the cell. The influx of calcium ions leads to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
TBPB has been shown to have a number of biochemical and physiological effects. TBPB has been shown to activate 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels, leading to the release of neurotransmitters that can inhibit pain perception. TBPB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. TBPB has been shown to have a low toxicity profile, which is important for its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TBPB is its potency as an agonist of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. This makes it a valuable tool for studying the function of these channels in vitro. TBPB has also been shown to have a low toxicity profile, which is important for its use in cell-based assays. One of the limitations of TBPB is its complex synthesis method, which can make it difficult to obtain in large quantities. TBPB is also relatively expensive, which can limit its use in some research applications.
Orientations Futures
There are a number of future directions for TBPB research. One area of interest is the development of new pain medications based on the activation of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels. TBPB could be used as a starting point for the development of new compounds with improved pharmacological properties. Another area of interest is the potential use of TBPB in the treatment of inflammatory diseases. TBPB has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential candidate for the development of new anti-inflammatory drugs. Finally, TBPB could be used as a tool for studying the function of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in vivo. The development of new imaging techniques could allow for the visualization of 1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine channels in living organisms, which could provide valuable insights into their function and regulation.
Méthodes De Synthèse
TBPB can be synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-methylphenol with butyl bromide to form 4-(4-tert-butyl-2-methylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine to form TBPB. The synthesis of TBPB is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-16-15-17(19(2,3)4)9-10-18(16)21-14-8-7-13-20-11-5-6-12-20/h9-10,15H,5-8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYEFIZPZGKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)

![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)

![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)